2,3-dichloro-N,N-diphenylaniline
Description
Contextualization within Substituted Anilines and Diphenylamine (B1679370) Derivatives
Substituted anilines are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of a vast array of chemicals, including pharmaceuticals, agrochemicals, and dyes. mdpi.com The introduction of various functional groups onto the aniline (B41778) scaffold allows for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications. mdpi.com Dichloroanilines, as a subset, are aniline rings substituted with two chlorine atoms, with six possible isomers depending on the chlorine placement. nih.gov These compounds are recognized for their role in the production of dyes and herbicides. nih.gov
Diphenylamine, a secondary amine with two phenyl groups attached to a nitrogen atom, and its derivatives form another critical category of aromatic amines. mdpi.com They are widely utilized as antioxidants, stabilizers in industrial processes, and as building blocks for more complex molecules. acs.orgwikipedia.org The electronic nature of the diphenylamine structure, with its nitrogen lone pair interacting with two aromatic rings, imparts distinct properties that are leveraged in materials science and medicinal chemistry. acs.org
2,3-dichloro-N,N-diphenylaniline integrates the structural features of both these classes. It is a tertiary amine, with the nitrogen atom bonded to a 2,3-dichlorinated phenyl ring and two additional phenyl rings. This specific substitution pattern is anticipated to confer a unique combination of steric and electronic characteristics, making it a compelling subject for synthetic and materials chemistry. While general synthetic strategies for triphenylamine (B166846) derivatives are known, such as the Ullmann condensation and Buchwald-Hartwig amination, specific details for the synthesis of this compound are not widely documented in publicly available literature. wikipedia.orgresearchgate.netorganic-chemistry.org
Academic Significance and Identified Research Gaps for the Compound
The academic significance of this compound lies in its potential to serve as a novel building block for advanced materials and as a probe for understanding structure-property relationships in complex aromatic amines. The presence of chlorine atoms at the 2 and 3 positions of one phenyl ring introduces significant electronic and steric perturbations compared to unsubstituted triphenylamine. These substitutions can influence the molecule's conformation, electronic energy levels, and intermolecular interactions, potentially leading to materials with tailored optical, electronic, or thermal properties.
Despite this potential, a thorough review of scientific literature reveals a significant research gap concerning this compound. There is a conspicuous absence of dedicated studies detailing its synthesis, comprehensive characterization, and exploration of its properties and potential applications. While information on the precursor, 2,3-dichloroaniline (B127971), is available, the specific data for the N,N-diphenylated derivative remains elusive.
This lack of information presents a clear opportunity for the chemical research community. Key research questions that remain unanswered include:
Synthesis: What are the most efficient and scalable synthetic routes to produce high-purity this compound? While methods like the Buchwald-Hartwig amination or Ullmann condensation are plausible, their specific application and optimization for this compound have not been reported. wikipedia.orgorganic-chemistry.org
Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and crystallographic structure?
Spectroscopic and Electronic Properties: Detailed spectroscopic data (NMR, IR, UV-Vis, and fluorescence) are needed to understand its electronic structure and photophysical behavior.
Reactivity and Potential Applications: How does the unique substitution pattern influence its reactivity in further chemical transformations? Could it be a valuable precursor for novel polymers, dyes, or electronically active materials?
The exploration of these unanswered questions will not only fill a void in the chemical literature but also potentially unlock new avenues for the development of advanced materials with tailored functionalities. The systematic investigation of this compound promises to be a fruitful area of research, contributing to a deeper understanding of substituted aromatic amines and their role in modern chemistry.
| Property | Data for 2,3-dichloroaniline (Precursor) | Data for this compound |
| Molecular Formula | C6H5Cl2N | C18H13Cl2N |
| Molecular Weight | 162.02 g/mol | Not available in searched literature |
| CAS Number | 608-27-5 | Not available in searched literature |
| Melting Point | 23-25 °C | Not available in searched literature |
| Boiling Point | 252 °C | Not available in searched literature |
| Synthesis | Hydrogenation of 2,3-dichloronitrobenzene | Potential routes: Ullmann condensation, Buchwald-Hartwig amination. Specific protocols not found. |
| Published Research | Available | Limited to non-existent |
Table 1. Comparative data for 2,3-dichloroaniline and the identified gaps for this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13Cl2N |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2,3-dichloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(18(16)20)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChI Key |
HPOIRFBQDDFCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dichloro N,n Diphenylaniline and Its Derivatives
Strategies for Carbon-Nitrogen Bond Formation in Diphenylaniline Synthesis
The creation of the C–N bond is the cornerstone of diphenylaniline synthesis. Modern organic chemistry offers several powerful methods for forging this linkage, primarily through cross-coupling reactions and nucleophilic aromatic substitution, which have largely replaced harsher traditional methods like the Ullmann condensation. wikipedia.orgacsgcipr.org
Cross-Coupling Approaches (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for constructing carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides (such as triflates and tosylates). wikipedia.orgacsgcipr.orgorganic-chemistry.org For the synthesis of 2,3-dichloro-N,N-diphenylaniline, this could involve the reaction of diphenylamine (B1679370) with 1,2,3-trichlorobenzene or the reaction of 2,3-dichloroaniline (B127971) with a halobenzene.
The versatility of the Buchwald-Hartwig reaction stems from the continuous development of sophisticated catalyst systems. These systems typically consist of a palladium source and a specialized ligand, often a bulky, electron-rich phosphine. acsgcipr.org The choice of ligand is critical and several "generations" of catalysts have been developed to expand the reaction's scope and operate under milder conditions. wikipedia.org
Key components of the Buchwald-Hartwig amination include:
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalytic complexes are commonly used. acsgcipr.orgnih.gov
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and bidentate ligands like BINAP and DPEPhos are effective. wikipedia.orgnih.gov
Base: A non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or an inorganic base like K₃PO₄, is required to facilitate the reaction. nih.gov
Solvent: Anhydrous, inert solvents such as toluene, dioxane, or THF are generally employed. libretexts.org
The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amine by the base and subsequent formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the Pd(0) catalyst. libretexts.org
| Palladium Source | Ligand | Base | Typical Substrates | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Aryl chlorides, bromides | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Aryl bromides, triflates | organic-chemistry.org |
| [Pd(allyl)Cl]₂ | BINAP | K₂CO₃ | Aryl iodides, primary amines | wikipedia.org |
| Pd(dppf)Cl₂ | dppf | LiHMDS | Heterocyclic amines | nih.govlibretexts.org |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for C–N bond formation. wikipedia.org Unlike electrophilic aromatic substitution, SₙAr involves the attack of a nucleophile on an electron-poor aromatic ring that possesses a good leaving group (typically a halide). masterorganicchemistry.com For this reaction to be effective, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
The mechanism proceeds via a two-step addition-elimination sequence. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org Recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups and less stabilized intermediates. nih.gov
To synthesize this compound via an SₙAr approach, one might react the diphenylamide anion (a potent nucleophile) with a substrate like 1,2,3-trichloro-4-nitrobenzene. The nitro group would activate the ring for nucleophilic attack, and subsequent removal of the nitro group would be necessary to arrive at the final product.
Regioselective Halogenation and Subsequent Functionalization
An alternative synthetic strategy involves introducing the chlorine atoms onto a pre-formed N,N-diphenylaniline scaffold. This requires a highly regioselective halogenation method to ensure the desired 2,3-dichloro substitution pattern on one of the phenyl rings.
Traditional electrophilic aromatic halogenation of anilines or N-aryl amides often leads to a mixture of ortho and para substituted products, making it difficult to achieve specific substitution patterns. nih.gov Modern methods overcome this challenge by using directing groups, which guide the halogenating agent to a specific position. The amide or amine functionality itself can direct substitution, but achieving a specific 2,3-dichloro pattern is challenging.
Recent advances have focused on transition metal-catalyzed C–H functionalization. nih.govrsc.org In this approach, a directing group chelates to a metal catalyst (such as palladium), which then activates a specific C–H bond for halogenation. nih.gov For instance, an appropriately placed directing group on the N,N-diphenylaniline core could facilitate sequential C–H activation and chlorination at the C2 and C3 positions. Another innovative approach involves a carbonyl-directed borylation followed by a halodeboronation, which allows for precise installation of a halogen at the ortho position of N-aryl amides. nih.gov This highlights the use of boron's reactivity to control regioselectivity over the directing effect of nitrogen. nih.gov
Multi-Component and Cascade Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. baranlab.orgnih.govnih.gov Similarly, cascade reactions, which involve a sequence of intramolecular transformations, can rapidly build molecular complexity from simple precursors. chemrxiv.orgmanchester.ac.uk
The development of MCRs for synthesizing highly substituted anilines and diarylamines is an active area of research. For example, a palladium-catalyzed cascade reaction has been described for the formation of diarylamines from nitroarenes and cyclohexanones, where multiple steps including nitro reduction, dehydrogenation, and imine formation/reduction occur in one pot. acs.org Another novel approach involves an N-arylation/ring-opening cascade reaction of amino-substituted diaryliodonium salts with external nucleophiles to generate highly functionalized diarylamines. chemrxiv.org While a specific MCR for this compound is not established, these methodologies demonstrate the potential for creating complex diphenylaniline derivatives in a highly convergent manner.
Continuous Flow Synthesis and Process Intensification
Process intensification aims to develop substantially smaller, cleaner, and more energy-efficient technologies compared to traditional batch processing. energy.govaiche.org Continuous flow chemistry is a key tool in process intensification, offering enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. mdpi.commdpi.commdpi.com
The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly being transitioned to continuous flow systems. mdpi.comcetjournal.it C–N bond-forming reactions, including Buchwald-Hartwig aminations, are well-suited for adaptation to flow chemistry. researchgate.net In a flow setup, solutions of the reactants are pumped through a heated tube or a packed-bed reactor containing a solid-supported catalyst. This allows for rapid reaction optimization, reduced reaction times, and easier scalability. nih.gov The integration of reaction and separation steps into a single, continuous process further enhances efficiency. mdpi.com The application of these principles could lead to a safer, more sustainable, and cost-effective manufacturing process for this compound. mdpi.comcetjournal.it
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. | mdpi.commdpi.com |
| Heat/Mass Transfer | Often limited by vessel size and stirring efficiency. | Excellent due to high surface-area-to-volume ratio. | mdpi.com |
| Scalability | Difficult, often requires re-optimization ("scale-up" issues). | Simpler, achieved by running the system for a longer duration ("scale-out"). | researchgate.net |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over residence time, temperature, and pressure. | mdpi.commdpi.com |
| Integration | Multi-step processes require isolation of intermediates. | Enables easy coupling of reaction steps without isolating intermediates. | mdpi.com |
Stereoselective Synthesis of Chiral Analogues
The stereoselective synthesis of chiral diarylamines is a growing field of interest, particularly concerning atropisomers. researchgate.net Atropisomers are stereoisomers that arise from hindered rotation around a single bond. researchgate.netacs.org In diarylamines, restricted rotation around the C–N bonds can lead to stable, axially chiral molecules. acs.orgacs.org These chiral structures are valuable as ligands in asymmetric catalysis and as pharmacologically active compounds. nih.govosi.lv
Recent strategies for the atroposelective synthesis of diarylamines include:
Organocatalyzed Asymmetric Amination: Chiral phosphoric acids have been used to catalyze the asymmetric electrophilic amination of carbazoles with azodicarboxylates, yielding axially chiral diarylamines with high enantioselectivity. acs.org
Intramolecular Hydrogen Bonding: The introduction of specific functional groups, such as a nitro group, can create an intramolecular "NO₂···H–N" hydrogen bond. This interaction can stabilize one of the atropisomeric conformations, facilitating enantioselective synthesis through tandem oxidation and N-arylation reactions. acs.org
Cobalt-Catalyzed C-H Alkoxylation: A highly enantioselective synthesis of chiral diarylmethylamines has been achieved through a cobalt-catalyzed desymmetrization strategy, demonstrating the utility of transition metals in creating chiral amine functionality. nih.gov
These methods provide a pathway to chiral analogues of this compound, where the steric bulk of the chlorine atoms could contribute to a significant barrier to rotation, potentially allowing for the isolation of stable atropisomers.
Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro N,n Diphenylaniline
Vibrational Spectroscopy for Molecular Fingerprinting (FTIR, Raman)
C-H stretching vibrations of the aromatic rings.
C=C stretching vibrations within the phenyl groups.
C-N stretching vibrations of the diphenylamino group.
C-Cl stretching vibrations of the dichlorophenyl moiety.
Various bending and out-of-plane deformation vibrations that contribute to the unique fingerprint region of the spectrum.
Computational quantum chemical calculations are often employed to simulate and assign these vibrational modes, providing a deeper understanding of the molecule's dynamic behavior. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by neighboring atoms and functional groups. ruc.dkznaturforsch.com
For 2,3-dichloro-N,N-diphenylaniline, the ¹H NMR spectrum would display distinct signals for the protons on the dichlorophenyl ring and the two phenyl rings of the diphenylamino group. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The specific chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom. znaturforsch.com
While experimental spectra for the specific compound are not provided, data for related structures like N-(aryl)-substituted acetamides and various aniline (B41778) derivatives can offer insights into the expected chemical shift ranges. znaturforsch.comrsc.org For instance, the protons and carbons on the dichlorinated ring would likely exhibit downfield shifts compared to those on the unsubstituted phenyl rings due to the deshielding effect of the chlorine atoms.
Table 1: Predicted NMR Data for this compound
| Technique | Description |
| ¹H NMR | Signals corresponding to the aromatic protons on the three phenyl rings, with distinct splitting patterns based on their coupling with neighboring protons. |
| ¹³C NMR | Resonances for each unique carbon atom, including those bonded to chlorine, nitrogen, and hydrogen, as well as quaternary carbons. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com This would help to assign the protons on each of the three aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This technique is instrumental in assigning the ¹³C signals based on the known ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular framework.
These 2D NMR techniques are essential for unambiguously assigning all the proton and carbon signals in a complex molecule like this compound. chegg.com
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline state. This technique can be used to study polymorphism, which is the ability of a compound to exist in different crystal structures. For a molecule like this compound, ssNMR could reveal details about the packing of the molecules in the crystal lattice and the presence of any intermolecular interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For aromatic amines, common fragmentation pathways include cleavage of bonds adjacent to the nitrogen atom and loss of small neutral molecules. miamioh.eduyoutube.com The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. libretexts.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Description |
| Molecular Ion Peak | A cluster of peaks corresponding to the isotopic distribution of chlorine, which will confirm the molecular formula. |
| Fragmentation Pattern | Characteristic fragments resulting from the cleavage of C-N and C-Cl bonds, as well as fragmentation of the aromatic rings. |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. nih.gov
The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic rings. The presence of the diphenylamino group and the chloro substituents would influence the position and intensity of these absorption bands. nih.govresearchgate.net
If the molecule is fluorescent, its emission spectrum will show a characteristic emission band at a longer wavelength than its absorption. The study of the absorption and emission properties can provide information about the energy levels of the molecule's electronic states. researchgate.net For similar diphenylaniline derivatives, intense absorption and emission in the visible region have been observed. nih.gov
UV-Visible Absorption for Electronic Transitions
UV-Visible absorption spectroscopy is utilized to probe the electronic transitions within a molecule. By measuring the absorbance of light across a range of wavelengths, specific transitions, such as π-π* and n-π*, can be identified. This provides insights into the molecular orbital energy levels.
No experimental UV-Visible absorption data for this compound has been found in a review of scientific literature.
Photoluminescence (PL) Spectroscopy for Emission Characteristics and Quantum Yields
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is crucial for determining a compound's emission spectrum, quantum yield (the efficiency of the conversion of absorbed light to emitted light), and Stokes shift (the difference between the absorption and emission maxima).
A search of scholarly articles did not yield any specific photoluminescence data, including emission spectra or quantum yields, for this compound.
Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes
Time-resolved spectroscopy measures the decay of the excited state over time, providing information about the lifetimes of these states and the dynamics of processes such as fluorescence and phosphorescence. This is critical for understanding the photophysical behavior of a molecule after light absorption.
No studies employing time-resolved spectroscopy to determine the excited state dynamics and lifetimes of this compound could be located.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
While no direct XRD data for this compound is available, a study on a related compound, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine , provides an example of the type of structural information that can be obtained. nih.gov In this molecule, the tertiary nitrogen atom exhibits a nearly planar geometry. The phenyl rings show significant rotation relative to the amine plane, and the crystal packing is primarily governed by van der Waals interactions.
Table 1: Illustrative Crystallographic Data for a Related Compound (3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₇Cl₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.5188 (11) |
| b (Å) | 7.7744 (7) |
| c (Å) | 18.0700 (16) |
| β (°) | 110.4472 (18) |
| Volume (ų) | 1911.1 (3) |
Source: nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule.
There is no information available regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.
Theoretical and Computational Investigations of 2,3 Dichloro N,n Diphenylaniline
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the prediction of molecular properties based on the fundamental principles of quantum theory. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a ubiquitous method in quantum chemistry due to its favorable balance of computational cost and accuracy. ohio-state.edu It is particularly well-suited for studying the electronic structures of medium to large-sized organic molecules. ohio-state.eduresearchgate.net DFT calculations are instrumental in predicting geometries, electronic properties, and vibrational frequencies. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and kinetic stability.
While specific DFT calculations for 2,3-dichloro-N,N-diphenylaniline are not extensively documented in the surveyed literature, analysis of analogous triphenylamine-based compounds provides insight into the expected electronic behavior. For instance, studies on triphenylamine-quinoxaline donor-acceptor systems demonstrate how substituent changes influence the HOMO and LUMO energy levels. researchgate.net Introducing electron-withdrawing groups tends to stabilize the LUMO level, thereby reducing the HOMO-LUMO gap. researchgate.net For this compound, the chlorine atoms act as electron-withdrawing groups on one of the phenyl rings, which would be expected to influence its frontier orbital energies.
Table 1: Illustrative HOMO-LUMO Energy Levels and Gaps for Analogous Compounds This table presents data for related triphenylamine (B166846) derivatives to illustrate typical values, as specific data for this compound was not available in the cited sources.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| TPA-QH | -5.48 | -2.13 | 3.35 | researchgate.net |
| TPA-QMe | -5.44 | -2.09 | 3.35 | researchgate.net |
| TPA-QCOOH | -5.61 | -2.62 | 2.99 | researchgate.net |
| TPA-QNO2 | -5.84 | -2.99 | 2.85 | researchgate.net |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental spectral bands. nih.gov The analysis involves calculating the second derivatives of the energy with respect to atomic displacements, which yields the force constants and, subsequently, the vibrational frequencies. nih.gov
A detailed vibrational analysis has been conducted on 2,3-dichloroaniline (B127971), a key structural fragment of the target molecule. ias.ac.in In this study, the vibrational spectra were analyzed assuming a Cs point group for the molecule, leading to 21 planar (a') and 9 non-planar (a") vibrational modes. ias.ac.in The assignments for key vibrational modes, such as C-H stretching, C-C vibrations, and the internal modes of the amino group, were proposed. ias.ac.in These fundamental vibrations would be significantly present, though potentially shifted, in the spectrum of the larger this compound molecule.
Table 2: Selected Fundamental Vibrational Frequencies for the 2,3-Dichloroaniline Fragment Data extracted from experimental analysis of 2,3-dichloroaniline, which forms a core part of this compound.
| Frequency (cm⁻¹) | Intensity | Assignment | Source |
| 3475 | Medium | Asymmetric NH₂ Stretch | ias.ac.in |
| 3390 | Medium | Symmetric NH₂ Stretch | ias.ac.in |
| 1615 | Very Strong | NH₂ Scissoring | ias.ac.in |
| 1585 | Very Strong | Ring C-C Stretch | ias.ac.in |
| 1290 | Very Strong | C-N Stretch | ias.ac.in |
| 770 | Very Strong | C-Cl Stretch | ias.ac.in |
| 675 | Strong | C-Cl Stretch | ias.ac.in |
To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. ohio-state.edursc.orgresearchgate.net It provides a computationally efficient means to calculate electronic excitation energies, which correspond to the absorption bands seen in UV-visible spectroscopy. rsc.orgrsc.org TD-DFT can also be used to optimize the geometries of excited states and predict emission energies (fluorescence), offering crucial insights into the photophysical properties of a compound. researchgate.net For molecules with potential charge-transfer character in their excited states, specific long-range corrected functionals are often employed to improve the accuracy of predictions. nih.gov
Ab initio methods are a class of computational techniques that are derived directly from theoretical principles, without the inclusion of experimental data. Among these, the Coupled Cluster (CC) method, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" for its high accuracy in calculating molecular energies and properties. chemrxiv.org
While DFT is a workhorse for larger molecules, ab initio methods like CC2 (an approximation to CCSD) and CCSD(T) are used to obtain benchmark-quality results, especially for smaller systems or to validate DFT findings. nih.govmdpi.com These methods are computationally very demanding, with costs scaling steeply with the size of the molecule. chemrxiv.org Consequently, their application to a molecule the size of this compound is challenging and typically reserved for specific high-accuracy benchmarks rather than routine calculations. No specific ab initio calculations for this compound were identified in the searched literature.
Density Functional Theory (DFT) for Electronic Structure and Properties
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule at a static moment, Molecular Dynamics (MD) simulations provide a view of its dynamic evolution over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions in condensed phases. rsc.org
For a molecule like this compound, which has multiple rotatable bonds (particularly the C-N bonds and the phenyl-phenyl bond), MD simulations can reveal the preferred conformations and the energy barriers between them. A structural analysis of a related compound, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, showed significant rotation of the phenyl rings relative to the amine plane, with dihedral angles in the range of 37–40°. nih.govresearchgate.net MD simulations could quantify the rotational dynamics of these rings in solution or in a solid-state environment. Furthermore, these simulations can elucidate how molecules pack together, identifying dominant intermolecular forces, such as van der Waals interactions, which govern the properties of the material in bulk. nih.govresearchgate.net
Reactivity Prediction using Conceptual DFT Indices
Conceptual Density Functional Theory (DFT) is a powerful theoretical framework for predicting the reactivity of chemical species. By calculating various electronic structure-based descriptors, it is possible to gain insights into the electrophilic and nucleophilic nature of a molecule and identify the most probable sites for chemical attack.
For this compound, a full computational analysis would involve the calculation of key DFT indices. These indices provide a quantitative measure of the molecule's reactivity.
Global Reactivity Descriptors: These values offer a general overview of the molecule's stability and reactivity.
| Conceptual DFT Index | Definition | Predicted Significance for this compound |
| Electronegativity (χ) | The negative of the chemical potential; measures the tendency of a species to attract electrons. | A moderate to high value would be expected due to the presence of electronegative chlorine and nitrogen atoms. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer. | The presence of aromatic rings would suggest a relatively high hardness, indicating stability. |
| Global Softness (S) | The reciprocal of chemical hardness; indicates the capacity of a molecule to accept electrons. | A lower value would correlate with higher stability. |
| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. | The dichlorinated phenyl ring is expected to be the primary site of electrophilic character. |
| Nucleophilicity Index (N) | Measures the ability of a species to donate electrons. | The nitrogen atom of the diphenylamine (B1679370) moiety is the most likely center of nucleophilicity. |
Local Reactivity Descriptors (Fukui Functions and Parr Functions): These indices are crucial for identifying the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.
Fukui Functions (f(r)) : These functions would pinpoint the regions within this compound that are most reactive. It would be anticipated that the nitrogen atom would have a high value for f⁻(r), indicating its susceptibility to electrophilic attack. Conversely, the chlorinated phenyl ring would likely exhibit high values for f⁺(r), marking it as the probable site for nucleophilic attack.
Parr Functions (P(r)) : These functions provide a more refined prediction for regioselectivity in reactions, particularly in identifying the most plausible sites for pericyclic reactions or cycloadditions.
Computational Studies on Reaction Pathways and Transition States
Beyond predicting static reactivity, computational chemistry allows for the detailed exploration of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.
For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or coupling reactions.
Key aspects of such a computational study would include:
Transition State (TS) Searching: Algorithms would be employed to locate the transition state structures for proposed reaction steps. The geometry and energy of the TS are critical for understanding the reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that the TS correctly connects the reactants and products on the potential energy surface.
Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. A hypothetical reaction coordinate diagram would illustrate these energy changes.
Hypothetical Reaction Coordinate Diagram for an Electrophilic Substitution on this compound:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0 |
| Transition State 1 | Formation of Sigma Complex | Calculated Value |
| Intermediate | Sigma Complex (Wheland intermediate) | Calculated Value |
| Transition State 2 | Deprotonation | Calculated Value |
| Products | Substituted this compound + H⁺ | Calculated Value |
In the absence of direct experimental or computational data for this compound, the information presented here serves as a theoretical guide for how such investigations would be structured and the nature of the insights they would provide.
Coordination Chemistry of 2,3 Dichloro N,n Diphenylaniline
Ligand Properties and Coordination Modes (Nitrogen Lone Pair, Aromatic π-Systems)
2,3-dichloro-N,N-diphenylaniline possesses several key features that dictate its properties as a ligand. The central nitrogen atom, flanked by two phenyl rings and a dichlorinated phenyl group, has a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The planarity and steric bulk of the diphenylamino group, along with the electronic effects of the chloro substituents, significantly influence its coordination behavior.
Nitrogen Lone Pair Coordination: The primary mode of coordination for diarylamine ligands is through the nitrogen lone pair. Upon deprotonation to form the corresponding diarylamido anion, the nitrogen becomes a potent σ-donor. The N-atom in such ligands typically adopts a trigonal-planar geometry. For instance, in the structure of 4-ethynyl-N,N-diphenylaniline, the nitrogen atom exhibits an approximately trigonal-planar geometry, indicating sp² hybridization and the availability of the lone pair for coordination. nih.govresearchgate.net The presence of two chloro substituents on one of the phenyl rings in this compound would likely enhance the acidity of the N-H proton (if present) and influence the electron density on the nitrogen, thereby modulating its donor properties. The crystallographic structures of various amines and their derivatives have been studied to understand the behavior of the nitrogen atom's lone pair of electrons. researchgate.net
Aromatic π-Systems: In addition to the nitrogen lone pair, the phenyl rings of this compound constitute electron-rich π-systems that can engage in η⁶-coordination with a metal center. This type of interaction is common in organometallic chemistry, where arene ligands bind to transition metals. wikipedia.org Studies on diphenylamide rare-earth metal complexes have revealed instances of η⁶-coordination of a phenyl ring to a metal center, demonstrating the accessibility of this bonding mode in diarylamido ligands. nih.govescholarship.org The electronic and steric profile of the metal center, as well as the substitution pattern on the aromatic rings, will determine the preference for nitrogen versus π-arene coordination.
The coordination of this compound to a metal center can be versatile, with the potential for monodentate coordination through the nitrogen, π-coordination through one of the arene rings, or even bridging modes in polynuclear complexes.
| Coordination Site | Description | Hybridization of N | Potential Bonding Modes |
| Nitrogen Lone Pair | The primary site for Lewis base activity, donating a pair of electrons to a metal center. | sp² (in amido form) | σ-donation |
| Aromatic π-Systems | The electron clouds of the three phenyl rings can interact with metal d-orbitals. | - | η² to η⁶ coordination |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established routes for related diarylamido complexes. A common strategy involves the deprotonation of the parent diarylamine using a strong base, such as an organolithium reagent or a metal hydride, to generate the corresponding diarylamido anion. This anion is then reacted with a suitable metal halide or other metal precursor to afford the desired complex.
For example, the synthesis of diphenylamide rare-earth metal complexes has been achieved by reacting a metal chloride (e.g., YCl₃ or ErCl₃) with a salt of diphenylamine (B1679370) (e.g., KNPh₂ or NaNPh₂). nih.gov A similar approach could be envisioned for this compound.
General Synthetic Route:
Deprotonation: 2,3-Cl₂C₆H₃N(Ph)₂ + Base → [2,3-Cl₂C₆H₃N(Ph)₂]⁻ + [H-Base]⁺
Salt Metathesis: [2,3-Cl₂C₆H₃N(Ph)₂]⁻ + MXₙ → M[N(Ph)C₆H₃Cl₂]ₙ + X⁻
The characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques:
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand framework and confirm coordination to the metal center.
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligand and any changes upon coordination.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry around the metal center. aristonpubs.comrdd.edu.iq
Numerous studies have reported the synthesis and characterization of transition metal complexes with various substituted diarylamine and related ligands, providing a solid foundation for predicting the outcomes with this compound. researchgate.netmaterialsciencejournal.orgresearchgate.netnih.gov
Electronic Structure and Bonding Analysis in Coordination Compounds
The electronic structure and bonding in metal complexes of this compound are expected to be complex, influenced by the interplay between the metal d-orbitals and the ligand's frontier orbitals. The diarylamido ligand can act as a strong σ-donor through the nitrogen atom. The energy levels of the metal d-orbitals are split upon coordination, with the extent of splitting depending on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). libretexts.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of such complexes. chemrxiv.org These calculations can provide insights into the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals. For instance, in a series of pseudo-octahedral complexes of diarylamido ligands, the relative energies of the metal d-orbitals and the filled amido ligand π-type orbitals were found to significantly influence the electronic absorption and redox properties. acs.org
The electronic properties of the complex can be further tuned by the chloro substituents on the phenyl ring. These electron-withdrawing groups can lower the energy of the ligand's orbitals, affecting the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions that often dominate the electronic spectra of transition metal complexes. dalalinstitute.com The nature of the metal-nitrogen bond in late transition metal amido complexes has been a subject of considerable study, with the electronic structure dictating the reactivity of these species. tum.de
| Property | Influencing Factors | Expected Characteristics |
| Metal-Ligand Bonding | Nature of the metal, oxidation state, coordination geometry, electronic effects of substituents. | Primarily σ-donation from the nitrogen, with potential for π-interactions from the aromatic rings. |
| Electronic Transitions | Energy gap between metal d-orbitals and ligand frontier orbitals. | Potential for LMCT and MLCT bands in the UV-visible spectrum. |
| Redox Properties | Electron density at the metal center, influenced by the donor strength of the ligand. | The electron-withdrawing chloro groups may render the metal center more electrophilic. |
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from diarylamido ligands have shown promise in various catalytic applications. The steric bulk and electronic properties of these ligands can be fine-tuned to control the reactivity and selectivity of the metal center. While no catalytic applications of this compound complexes have been reported, related systems provide insights into their potential.
For instance, palladium complexes bearing indolyl-NNN-type ligands have been successfully employed as catalysts in Suzuki cross-coupling reactions for the formation of carbon-carbon bonds. mdpi.comresearchgate.net Similarly, palladium complexes with other N- and N,N,N-ligands have been investigated for their catalytic activity in Heck and Sonogashira couplings. nih.gov
Ruthenium and osmium complexes supported by a diarylamido/bis(phosphine) pincer ligand have been synthesized and evaluated for their potential in C-H borylation catalysis, a significant transformation in organic synthesis. acs.org The robust nature of the pincer ligand framework helps to stabilize the metal center during the catalytic cycle.
Given the structural similarities, metal complexes of this compound could potentially be explored as catalysts in a range of organic transformations, including:
Cross-coupling reactions: The steric hindrance provided by the three phenyl groups could be beneficial for promoting reductive elimination, a key step in many cross-coupling cycles.
Polymerization: The defined coordination geometry and electronic environment at the metal center could be exploited for the controlled polymerization of olefins or other monomers.
Small molecule activation: The electron-rich nature of the amido ligand could support metal centers in low oxidation states, which are often required for the activation of small molecules like H₂, CO, or N₂. nsf.gov
Further research is necessary to synthesize and evaluate the catalytic performance of metal complexes featuring the this compound ligand.
Supramolecular Chemistry and Non Covalent Interactions of 2,3 Dichloro N,n Diphenylaniline
Hydrogen Bonding Interactions
For a molecule to act as a hydrogen bond donor, it must possess a hydrogen atom bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine. In the case of 2,3-dichloro-N,N-diphenylaniline, the central nitrogen atom is tertiary, bonded to three phenyl rings, and bears no hydrogen atoms. Therefore, it cannot function as a hydrogen bond donor.
However, the nitrogen atom, with its lone pair of electrons, and the chlorine atoms could potentially act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···N or C-H···Cl hydrogen bonds might form. The formation and significance of such weak hydrogen bonds in the crystal lattice of related structures can influence molecular conformation and packing. Without a determined crystal structure for this compound, the presence and nature of any such interactions remain purely speculative.
π-π Stacking and Other Aromatic Interactions
The three phenyl rings of this compound provide ample opportunity for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant driving force in the self-assembly of many aromatic compounds. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.
In many substituted triphenylamine (B166846) derivatives, π-π stacking plays a crucial role in the formation of columnar or layered structures in the solid state. The propeller-like conformation typical of triphenylamines, however, can sometimes hinder extensive face-to-face stacking. The precise nature of any π-stacking in this compound would be dictated by the torsion angles of the phenyl rings relative to the central nitrogen atom, which are in turn influenced by the steric and electronic effects of the chloro substituents.
Halogen Bonding and Other Non-Covalent Interactions
The presence of two chlorine atoms on one of the phenyl rings introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as a lone pair on a nitrogen or oxygen atom, or another halogen).
Self-Assembly Processes and Hierarchical Structure Formation
The interplay of the non-covalent interactions discussed above—hydrogen bonding, π-π stacking, and halogen bonding—would govern the self-assembly of this compound into larger, ordered structures. The final hierarchical structure, be it a simple crystal lattice or more complex aggregates, is a result of a delicate balance between these attractive and repulsive forces. The specific substitution pattern of the chloro groups on the phenyl ring would be expected to significantly influence the outcome of this self-assembly process, potentially leading to unique packing motifs not observed in other triphenylamine derivatives.
Molecular Recognition and Host-Guest Chemistry
The potential for this compound to participate in molecular recognition or host-guest chemistry is currently unexplored. As a host molecule, its ability to bind specific guest molecules would depend on the formation of a pre-organized cavity or cleft with specific electronic and steric properties. The phenyl rings could create a hydrophobic pocket, while the nitrogen and chlorine atoms could offer sites for specific interactions. Conversely, as a guest, its size, shape, and electronic properties would determine its ability to fit within the cavity of a larger host molecule. Without any experimental studies, any discussion of its role in host-guest systems would be entirely conjectural.
Applications in Advanced Materials Science
Organic Electronic Materials
Derivatives of 2,3-dichloro-N,N-diphenylaniline are integral to the development of organic electronic materials, where the triphenylamine (B166846) (TPA) scaffold is prized for its electron-donating nature and charge-carrying capabilities.
Triarylamine derivatives are archetypal hole transport materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.orgnih.gov The efficiency of these devices relies on the ability of the HTM to effectively inject and transport positive charge carriers (holes). The charge transport properties are governed by several key parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ionization potential (Ip), and reorganization energy (λ). acs.org
The propeller-like, non-planar structure of the TPA core helps to prevent strong intermolecular aggregation, which can be beneficial for maintaining amorphous thin-film morphology and long-term device stability. Theoretical and experimental studies show that modifying the TPA structure—for instance, by introducing chloro-substituents as in this compound—can systematically tune these electronic properties. Electron-withdrawing groups, such as chlorine, generally decrease the HOMO and LUMO energy levels. acs.org This tuning is critical for minimizing the energy barrier for hole injection from the anode (like ITO) and for efficient transport to the emissive layer. acs.org
The reorganization energy for hole transport (λ₊) is another crucial factor, with lower values generally leading to higher hole mobility. While some TPA-based materials are designed exclusively for hole transport, others can be engineered to exhibit ambipolar behavior, meaning they can transport both holes and electrons. researchgate.netresearchgate.net This is often achieved by creating donor-acceptor molecules where the TPA unit acts as the donor. researchgate.net
Table 1: Charge Transport Properties of Selected Triarylamine Derivatives This table presents data for representative triarylamine-based materials to illustrate the range of properties achievable. Direct data for this compound is not available as it is primarily a synthetic intermediate.
| Compound/Material | Role | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Ref |
|---|---|---|---|---|---|
| NPB | HTM | -5.5 | -2.4 | ~10⁻⁴ | inoe.ro |
| PTAA | HTM | -5.2 | -2.0 | ~10⁻³ | nih.gov |
| PrPzPy | HTM | -5.79 | -2.25 | N/A (HOD fabricated) | rsc.org |
| Indole-substituted nickel dithiolene | Ambipolar | N/A | N/A | 10⁻⁶ (electron) | researchgate.net |
The photophysical properties of N,N-diphenylaniline derivatives are central to their use in optoelectronic devices like OLEDs and dye-sensitized solar cells (DSSCs). nih.govdntb.gov.ua In many applications, the TPA moiety serves as an electron-donating unit within a larger donor-π-acceptor (D-π-A) molecular framework. nih.gov This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the operation of these devices.
The absorption and emission characteristics can be precisely controlled by molecular engineering. lookchem.com For instance, extending the π-conjugation of the bridge or altering the strength of the donor and acceptor units can shift the absorption and photoluminescence spectra across the visible range, from blue to yellow and green. lookchem.com Chlorination, as in this compound, can influence these properties by modifying the electronic landscape of the donor unit.
In the context of DSSCs, TPA-based dyes absorb sunlight and, upon excitation, inject an electron into the semiconductor's conduction band. nih.gov For OLEDs, these materials can function as the host in an emissive layer or as the emissive material itself, where their fluorescence color and efficiency are paramount. lookchem.comias.ac.in The formation of electron donor-acceptor (EDA) complexes upon visible light irradiation is another key photophysical process that can be exploited in photocatalysis, generating radical species for chemical transformations. nih.gov
Table 2: Photophysical Properties of Selected Diphenylaniline-Based Materials This table showcases typical photophysical data for functional materials containing the diphenylaniline core to demonstrate their tunable properties.
| Material Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application Area | Ref |
|---|---|---|---|---|
| Benzo[g]quinoxaline-Triarylamines | 412-441 | 545-562 (Green-Yellow) | OLEDs | ias.ac.in |
| 9H-Xanthen-9-one-Triarylamines | 425-430 | 525-576 (Green-Yellow Film) | OLEDs | lookchem.com |
| DPA-azo-A Dye | ~480 | N/A | DSSCs | nih.gov |
Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) is a cutting-edge mechanism for developing highly efficient OLED emitters with very narrow emission spectra, leading to high color purity. rsc.org MR-TADF molecules are designed with specific boron and nitrogen-containing aromatic structures to induce multiple resonance effects, which minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.orgnih.gov
While this compound is not a conventional MR-TADF emitter itself, the underlying donor-acceptor principles are relevant. Efficient TADF materials often rely on separating the HOMO and LUMO within the molecule to reduce this S₁-T₁ gap. nih.gov A diphenylaniline derivative could be incorporated as a strong electron donor, connected to an acceptor core. Strategies to enhance the rate of reverse intersystem crossing (k_RISC), a key step in the TADF process, include decorating a core structure with donor/acceptor units. rsc.org Therefore, building blocks like this compound could be synthetically valuable for creating novel, complex donor units tailored for next-generation TADF and MR-TADF emitters. nih.gov
Polymer Chemistry and Functional Polymers
The integration of the N,N-diphenylaniline moiety into polymer structures yields functional materials with valuable thermal and electro-optic properties. researchgate.netkaist.ac.kr These polymers can be synthesized through various methods, including oxidative coupling polymerization and palladium-catalyzed reactions, incorporating the triarylamine unit either into the polymer backbone or as a pendant group. kaist.ac.krnih.gov
Polymers containing TPA units often exhibit high thermal stability, with decomposition temperatures exceeding 400°C, making them suitable for durable electronic devices. kaist.ac.kr The electrochemical character of the TPA unit is retained within the polymer, allowing for the creation of redox-active polymers that can be used as large-area, solution-processable hole-transport layers in printed electronics. kaist.ac.krnih.gov For example, a regiocontrolled TPA-based polymer with naphthol units was synthesized, showing good solubility and high thermal stability, suggesting potential applications in solution-processed multilayer optoelectronic devices. kaist.ac.kr The versatility of polymer chemistry allows for the creation of a wide range of functional materials, from semifluorinated polymers to complex polyamides, where the TPA unit provides essential electronic functionality. researchgate.netnih.gov
Stimuli-Responsive Materials Design
Materials that change their properties in response to external stimuli are known as "smart" or "stimuli-responsive" materials. researchgate.netresearchgate.netrsc.org The non-planar, propeller-like structure of N,N-diphenylaniline and its derivatives makes them excellent candidates for designing such materials. researchgate.netrsc.org
Molecular engineering of TPA-based fluorophores can lead to materials that exhibit controlled, reversible fluorescence switching in response to stimuli like pressure (piezochromism), heat (thermochromism), light (photochromism), and pH. researchgate.netrsc.org This responsiveness often arises from changes in molecular conformation or intermolecular packing in the solid state. For example, the conformational flexibility of the phenyl groups can lead to different crystalline polymorphs with distinct emission colors. rsc.org Donor-acceptor TPA derivatives have been shown to exhibit significant piezochromic shifts of over 150 nm, moving from deep-red to near-infrared emission upon grinding. rsc.org This capability makes them promising for applications in sensors, security inks, and rewritable optical media.
Supramolecular Materials (e.g., Self-Healing Systems)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and host-guest interactions. rsc.org This approach is a powerful tool for creating "smart" materials with emergent properties, including the ability to self-heal. exlibrisgroup.comcapes.gov.br Self-healing materials can autonomously repair damage, extending their lifetime and improving reliability.
While direct examples using this compound are not documented, functionalized TPA derivatives are well-suited for incorporation into supramolecular systems. By introducing moieties capable of forming reversible bonds (e.g., hydrogen-bonding groups, metal-ligand coordination sites, or host-guest pairs), TPA-based units can act as cross-linkers in a polymer network. nih.govnih.gov When the material is damaged, these non-covalent bonds can break and reform, enabling the material to heal. rsc.org For example, supramolecular polymer gels have been created that exhibit reversible gel-sol transitions and self-healing properties, where the assembly is controlled by external stimuli like temperature or the presence of specific ions. nih.govnih.gov The inherent photophysical properties of the TPA core could also allow for the creation of self-healing materials with tunable optical or electronic functions. nih.gov
Environmental Fate and Transformation Mechanisms
Biotransformation Pathways (e.g., Enzymatic Degradation)
The biotransformation of 2,3-dichloro-N,N-diphenylaniline is expected to proceed through enzymatic pathways similar to those observed for diphenylamine (B1679370) and other related compounds. In various organisms, the primary biotransformation reactions for diphenylamine involve hydroxylation of the aromatic rings, followed by conjugation with molecules like glucuronic acid or sulfate (B86663), which increases water solubility and facilitates excretion. fao.org
Studies on diphenylamine-based non-steroidal anti-inflammatory drugs (NSAIDs) that are dichlorinated have shown that the presence of chlorine atoms influences the metabolic pathways. These can include multiple bioactivation pathways leading to the formation of reactive quinone-species metabolites. nih.gov For this compound, it is plausible that similar enzymatic processes involving hydroxylation and potential dehalogenation could occur.
Microbial degradation is another significant biotransformation route. Bacteria have been shown to degrade diphenylamine, cleaving the molecule to form aniline (B41778) and catechol. nih.govjetir.org Some bacterial strains can cometabolically degrade diphenylamine under anoxic conditions, with aniline being a major breakdown product. nih.gov It is therefore conceivable that soil and sediment microorganisms could initiate the degradation of this compound through similar enzymatic attacks.
Potential Biotransformation Pathways for this compound
| Pathway | Description | Potential Metabolites |
|---|---|---|
| Aromatic Hydroxylation | Introduction of hydroxyl (-OH) groups onto the phenyl rings, a common initial step in the metabolism of aromatic compounds. | Hydroxylated dichlorodiphenylaniline derivatives |
| N-Dealkylation/N-Dephenylation | Cleavage of the nitrogen-carbon bond, leading to the removal of a phenyl group. | 2,3-dichloroaniline (B127971) and phenol |
| Conjugation | Attachment of polar molecules like glucuronic acid or sulfate to hydroxylated metabolites to increase water solubility. | Glucuronide and sulfate conjugates |
| Microbial Cleavage | Breakdown of the diphenylamine structure by microorganisms. | Aniline, catechol, and chlorinated derivatives |
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation mechanisms, particularly photolysis, are likely to play a role in the environmental fate of this compound. As a chlorinated aromatic compound, it is expected to absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds.
Photodegradation of chlorinated persistent organic pollutants (Cl-POPs) can be influenced by the presence of suspended particulate matter in water systems. nih.gov The process can involve the formation of reactive oxygen species that contribute to the degradation. nih.gov For chlorinated hydrocarbons, photolysis can lead to the dissociation of carbon-chlorine bonds. nih.gov Therefore, sunlight-induced degradation in surface waters and on soil surfaces is a probable fate for this compound.
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for diphenylamines under typical environmental pH and temperature conditions unless other functional groups that facilitate this reaction are present. fao.org
Identification and Characterization of Transformation Products
Specific transformation products of this compound have not been extensively documented in the scientific literature. However, based on the degradation pathways of related compounds, several potential products can be inferred.
From biotransformation, hydroxylated derivatives of this compound are expected. Following the pattern of diphenylamine metabolism, hydroxylation could occur on either of the phenyl rings. fao.org Subsequent conjugation would lead to glucuronide and sulfate derivatives. fao.org Microbial degradation could yield simpler aromatic amines like aniline and catechols, although the presence of chlorine atoms may result in chlorinated analogues of these products. nih.govjetir.org
Abiotic degradation through photolysis could lead to dechlorinated products or other rearranged molecular structures. The photodegradation of other chlorinated pesticides has been shown to yield reduction products and phenols. researchgate.net
Potential Transformation Products of this compound
| Precursor Compound | Transformation Pathway | Potential Product(s) |
|---|---|---|
| This compound | Aromatic Hydroxylation | Hydroxy-2,3-dichloro-N,N-diphenylaniline isomers |
| This compound | Microbial Cleavage | Aniline, Catechol, Chlorinated aniline, Chlorinated catechol |
| This compound | Photolysis | Dechlorinated diphenylaniline derivatives, Phenols |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques with Advanced Detection (GC-MS, LC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the trace analysis of halogenated aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2,3-dichloro-N,N-diphenylaniline. The sample is vaporized and separated based on its boiling point and polarity on a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification. For quantitative analysis, the instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Research Findings: Studies on related compounds, such as various chloroaniline isomers, demonstrate that GC-MS provides excellent separation and low detection limits. For this compound, the molecular ion peak and characteristic isotopic patterns from the two chlorine atoms would be key identifiers. The primary fragmentation would likely involve the loss of chlorine atoms and cleavage of the phenyl groups from the nitrogen atom.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing less volatile or thermally labile compounds. Separation is achieved through high-performance liquid chromatography (HPLC), followed by detection with a tandem mass spectrometer. This technique offers superior selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. A method developed for determining 3,4- and 3,5-dichloroaniline (B42879) in chives using HPLC-MS/MS achieved limits of detection as low as 0.6 µg/kg, showcasing the high sensitivity of the technique for dichloro-substituted anilines.
Research Findings: The analysis of diphenylamine (B1679370) derivatives in fruit peels has been successfully performed using LC with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS). For this compound, an LC-MS/MS method would likely use a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile (B52724) or methanol (B129727) with water. Electrospray ionization (ESI) in positive mode would protonate the molecule, and subsequent fragmentation (MS/MS) would yield specific product ions for highly selective quantification.
Table 1: Hypothetical GC-MS and LC-MS/MS Parameters for this compound Analysis This table is generated based on typical parameters for related chloroaniline and diphenylamine compounds.
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Separation Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | 100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | N/A (Full Scan or SIM) | [M+H]⁺ |
| Key Fragment Ions (m/z) | Ions corresponding to loss of Cl, Phenyl | Specific product ions from collision-induced dissociation |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Quantitative Spectroscopic Methods
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation and can also be used as a powerful quantitative tool. Quantitative ¹H NMR (qNMR) allows for the determination of a compound's concentration or purity by integrating the signals of its protons and comparing them to the signal of a certified internal standard of known concentration. The key advantage of qNMR is that the signal area is directly proportional to the number of nuclei, often eliminating the need for compound-specific calibration curves.
For this compound, specific, well-resolved aromatic proton signals could be used for quantification against an internal standard like maleic acid or dimethyl sulfone. Key experimental parameters to ensure accuracy include a sufficiently long relaxation delay (D1) to allow for full magnetization recovery between scans.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler, more accessible technique for quantification. It relies on the principle that molecules absorb light at specific wavelengths. Diphenylamine and its derivatives are known to be UV-active. In-situ UV-Vis spectroscopy has been used to monitor the formation of intermediates during the polymerization of diphenylamine. The absorption spectrum of this compound would be characterized by strong absorption bands in the UV region, originating from the π-π* transitions of the aromatic rings. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of several standards of known concentration at the wavelength of maximum absorbance (λmax).
Table 2: Comparison of Quantitative Spectroscopic Methods
| Method | Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| Quantitative NMR (qNMR) | Signal integration relative to an internal standard. | High precision, no analyte-specific standard needed for calibration, structural confirmation. | Requires careful selection of non-overlapping signals and an appropriate internal standard. Lower sensitivity than MS methods. |
| UV-Vis Spectroscopy | Measures absorbance of light at a specific wavelength. | Simple, rapid, cost-effective. | Requires a calibration curve. Susceptible to interference from other UV-absorbing compounds in the matrix. The diphenylamine chromophore provides strong absorbance. |
Method Development for Complex Environmental or Synthetic Matrices
Analyzing this compound in complex matrices, such as environmental water, soil, or crude synthetic reaction mixtures, requires robust method development to overcome interferences.
Sample Preparation: The first step is to isolate the analyte from the matrix. For environmental samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. A study on chloroanilines in water used hollow fiber-based liquid-phase microextraction for pre-concentration. For synthetic mixtures, a simple dilution in an appropriate solvent might suffice if the concentration is high, or a more selective extraction may be needed to remove starting materials and byproducts.
Matrix Effects: In LC-MS/MS, co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. These matrix effects can be mitigated by using matrix-matched standards for calibration or by employing stable isotope-labeled internal standards, which co-elute and experience similar matrix effects to the analyte. In the analysis of dichloroanilines in chives, matrix effects were found to be minimal (ranging from -9.0% to 2.3%).
Method Validation: A fully developed analytical method must be validated to ensure its reliability. Key validation parameters include:
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.
For example, a validated LC-MS/MS method for dichloroanilines reported recoveries between 75.3% and 98.1% with RSDs below 12%, demonstrating excellent accuracy and precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
